molecular formula C48H73ClN2O6 B13389709 4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B13389709
M. Wt: 809.6 g/mol
InChI Key: DSNMRZSQABDJDK-UHFFFAOYSA-N
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Description

This compound is a highly complex steroid derivative with a fused cyclopenta[a]chrysene core, functionalized with a 3-chlorophenylmethyl group, dimethylaminoethyl side chain, and a ketobutanoic acid moiety. The compound’s IUPAC name reflects its intricate stereochemistry and functional group arrangement, which likely influence solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C48H73ClN2O6

Molecular Weight

809.6 g/mol

IUPAC Name

4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)

InChI Key

DSNMRZSQABDJDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is of interest for its potential therapeutic properties. It may be studied for its ability to interact with specific molecular targets and pathways involved in disease processes.

Industry

In industry, the compound can be used in the development of new materials, pharmaceuticals, and other products. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compounds with cyclopenta[a]chrysene or related steroidal frameworks are rare. One analogue, 3a-(2-dimethylaminoethyl)-5a,5b,8,8,11a-pentamethyl-cyclopenta[a]chrysene, lacks the 3-chlorophenyl and ketobutanoic acid substituents. This simpler derivative exhibits moderate cytotoxicity in oral squamous cell carcinoma (OSCC) cell lines, with IC₅₀ values ranging from 12–25 µM, likely through ferroptosis induction .

Functional Group Analogues

  • Dimethylaminoethyl-Substituted Alkaloids: Natural products like cinnamomum-derived alkaloids share the dimethylaminoethyl motif. These compounds demonstrate immunomodulatory and anti-inflammatory effects at nanomolar concentrations, attributed to their interaction with Toll-like receptors (TLRs) .
  • 3-Chlorophenyl Derivatives: The 3-chlorophenyl group is common in antimicrobial agents, such as 3-nitro-2-oxo-2H-chromen-4-ylamino-phenyl azetidin-2-ones. These compounds show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) due to membrane disruption and β-lactamase inhibition . The target compound’s 3-chlorophenyl group may enhance lipid bilayer interaction but lacks evidence of direct antimicrobial action.

Pharmacological and Chemical Data Comparison

Property Target Compound Core Structural Analogue 3-Chlorophenyl Azetidin-2-one
Molecular Weight ~800 g/mol (estimated) 520–550 g/mol 380–420 g/mol
Bioactivity (Primary) Not reported Cytotoxicity (OSCC) Antibacterial
Key Functional Groups Steroid, ketobutanoic acid Steroid, dimethylaminoethyl 3-Chlorophenyl, β-lactam
Solubility (Predicted) Low (logP >5) Moderate (logP ~3) Low (logP ~4)

Biological Activity

The compound 4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid (referred to as Compound A) is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research and data.

  • Molecular Formula : C48H71ClN2O6
  • Molecular Weight : 807.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Compound A has been studied for various biological activities including antitumor effects and potential applications in medicinal chemistry. Its structure suggests it may interact with multiple biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds analogous to Compound A have shown cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group is often associated with increased potency in these assays .
  • Mechanism of Action : The antitumor activity is hypothesized to involve interference with DNA synthesis and repair mechanisms. This is supported by studies demonstrating that similar compounds can induce apoptosis in cancer cells .

Cardiovascular Effects

There is evidence suggesting that certain derivatives can influence cardiovascular function:

  • Cardiotoxicity Studies : While some derivatives display high efficacy against tumor cells, they may also exhibit cardiotoxic effects. For example, modifications in the amino groups can alter the cardiotoxic profile significantly .
  • Safety Profile : The safety profile of Compound A needs thorough investigation through preclinical studies to assess its cardiotoxicity relative to its therapeutic benefits.

Study 1: In Vitro Antitumor Efficacy

A study conducted on a series of analogs of Compound A revealed that certain substitutions led to enhanced cytotoxicity against P388 leukemia cells in mice models. The study highlighted the importance of the chlorophenyl and dimethylamino groups in enhancing biological activity .

Study 2: Structure–Activity Relationship (SAR)

Research focusing on the SAR of compounds related to Compound A indicated that modifications at specific positions significantly affect biological activity. For instance:

ModificationEffect on Activity
Addition of hydroxyl groupIncreased solubility and bioavailability
Substitution at nitrogenAltered potency against cancer cell lines

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